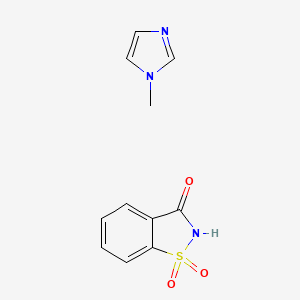

Saccharin 1-methylimidazole

Description

Significance of Chemical Activators in Polynucleotide Synthesis

The mechanism of activation involves the protonation of the diisopropylamino group on the phosphoramidite (B1245037) monomer by the activator. atdbio.comglenresearch.com This protonation converts the amino group into a good leaving group, which is then displaced by the activator's nucleophilic component, forming a highly reactive intermediate. glenresearch.com This activated species is then susceptible to rapid nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, completing the coupling cycle. atdbio.com Therefore, the choice of activator directly influences reaction kinetics, coupling efficiency, and the prevalence of potential side reactions, making it a pivotal parameter in the synthesis of high-fidelity DNA and RNA sequences.

Evolution of Coupling Activators in Nucleic Acid Chemistry

The development of coupling activators has evolved significantly, driven by the need for faster reaction times, higher coupling efficiencies, and minimization of unwanted side reactions, particularly for the more demanding synthesis of RNA and long DNA oligomers.

The journey began with 1H-tetrazole , which became the standard activator for DNA synthesis for many years. glenresearch.com It functions as both a proton donor and a nucleophile to activate the phosphoramidite. glenresearch.com However, 1H-tetrazole has notable limitations, including limited solubility in acetonitrile (B52724) and suboptimal performance in activating the sterically hindered phosphoramidites used in RNA synthesis, which necessitates long coupling times. glenresearch.comglenresearch.com

To overcome these issues, more acidic activators were developed. The theory was that a better proton donor would increase the reaction rate. glenresearch.com This led to the introduction of activators like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) . glenresearch.comresearchgate.net These compounds have lower pKa values than 1H-tetrazole and do indeed accelerate the coupling reaction, making them preferred choices for RNA synthesis. glenresearch.comglenresearch.com However, increased acidity comes with a significant drawback: the potential for premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite monomer. This can lead to the formation of dimer phosphoramidites and the subsequent incorporation of an extra nucleotide unit (n+1 impurity), complicating the purification of the final product. glenresearch.comglenresearch.com

An alternative strategy emerged, focusing on activators that are less acidic but more nucleophilic. 4,5-Dicyanoimidazole (B129182) (DCI) was a key development in this class. glenresearch.comglenresearch.com DCI's higher nucleophilicity allows it to effectively activate phosphoramidites and increase coupling rates, comparable to more acidic activators, but with a reduced risk of causing detritylation and dimer formation. glenresearch.comglenresearch.comglenresearch.com This characteristic makes DCI particularly suitable for large-scale synthesis and the production of long oligonucleotides where minimizing impurities is paramount. glenresearch.com

| Activator | pKa | Key Characteristic |

| 1H-tetrazole | 4.8 - 4.9 | Original standard, limited solubility/speed for RNA. glenresearch.comresearchgate.net |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic, faster coupling than 1H-tetrazole. researchgate.net |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic, faster coupling, good for RNA synthesis. researchgate.net |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic, highly nucleophilic, reduces side reactions. glenresearch.com |

Positioning of Saccharin (B28170) 1-Methylimidazole (B24206) within Modern Synthetic Methodologies

Saccharin 1-methylimidazole (SMI) represents a sophisticated approach within the landscape of coupling activators, belonging to a class of acid/azole complexes. researchgate.net It is considered a versatile, general-purpose activator that performs well in both DNA and RNA synthesis. glenresearch.com SMI was developed to strike an optimal balance between the acidic and nucleophilic properties required for efficient phosphoramidite activation while minimizing undesirable side reactions. smolecule.com

The mechanism of SMI involves nucleophilic catalysis. psu.eduhud.ac.uk The saccharin anion, a potent nucleophile, attacks the phosphoramidite to form a highly reactive saccharin adduct bonded to the phosphorus atom. psu.eduhud.ac.ukhud.ac.uk This intermediate is then readily displaced by the 5'-hydroxyl of the growing oligonucleotide. Critically, the N-methylimidazole component of the salt acts as a base, which helps to neutralize the acidity of saccharin and any released diisopropylamine (B44863), thereby reducing the risk of premature detritylation of the acid-sensitive DMT protecting group. psu.edu

Research findings demonstrate the high efficacy of SMI, particularly in challenging RNA synthesis. Studies comparing SMI to the highly acidic activator ETT show that SMI can achieve superior coupling efficiencies at equivalent or even shorter reaction times. This indicates a rapid and efficient activation process. glenresearch.com Furthermore, while nucleophilic activators can potentially cause branching side reactions at secondary amines on certain modified bases, the level of branching observed with SMI is similar to or slightly less than that seen with DCI. glenresearch.com

The following table presents comparative data on RNA coupling efficiencies for SMI and ETT, illustrating the performance of SMI at various coupling durations.

| Activator | Coupling Time | Average Coupling Efficiency (%) |

| SMI | 3 min | 98.4 |

| SMI | 6 min | 99.2 |

| SMI | 12 min | 99.5 |

| ETT | 6 min | 98.6 |

| (Data sourced from Glen Research report on TBDMS phosphoramidites) glenresearch.com |

By combining strong nucleophilic activation with a buffered acidic environment, this compound provides a robust and efficient solution that addresses the limitations of earlier activators, positioning it as a highly effective tool in modern, high-fidelity oligonucleotide synthesis. glenresearch.compsu.edu

Structure

2D Structure

Properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSNKRPEUQVMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Preparative Chemistry of Saccharin 1 Methylimidazole

Established Methodologies for Compound Synthesis

The primary and most direct method for the synthesis of Saccharin (B28170) 1-methylimidazole (B24206) is presumed to be a proton transfer reaction between saccharin and 1-methylimidazole. This acid-base neutralization is a common and efficient route for the preparation of protic ionic liquids (PILs). osti.govacs.orgbohrium.com In this reaction, the acidic proton from the N-H group of saccharin is transferred to the basic nitrogen atom of 1-methylimidazole, forming the 1-methylimidazolium (B8483265) cation and the saccharinate anion.

The reaction is typically carried out by mixing equimolar amounts of saccharin and 1-methylimidazole, often in a suitable solvent or, in some cases, neat. The reaction is generally exothermic and proceeds to completion, yielding the ionic liquid.

Table 1: Reaction Parameters for the Synthesis of Protic Ionic Liquids

| Parameter | Typical Conditions |

| Reactants | Brønsted Acid (e.g., Saccharin) & Brønsted Base (e.g., 1-Methylimidazole) |

| Stoichiometry | Typically equimolar (1:1) |

| Solvent | Can be performed neat or in a non-reactive solvent (e.g., acetonitrile (B52724), ethanol) |

| Temperature | Often proceeds at room temperature, may require gentle heating to ensure completion |

| Reaction Time | Generally rapid, ranging from minutes to a few hours |

Principles of Green Chemistry Applied to its Preparation

The synthesis of ionic liquids, including Saccharin 1-methylimidazole, can be aligned with the principles of green chemistry to minimize environmental impact. Key areas of focus include the use of alternative energy sources, greener solvents, and atom-economical reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant green chemistry tool for the synthesis of ionic liquids. srce.hrmdpi.combiotechjournal.inscielo.org.mxrsc.org This method offers several advantages over conventional heating, including:

Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes. mdpi.com

Increased Yields: Microwave-assisted synthesis frequently leads to higher product yields. mdpi.com

Energy Efficiency: Targeted heating of the reactants makes the process more energy-efficient.

Solvent-Free Conditions: In many cases, the reaction can be carried out without a solvent, reducing waste. biotechjournal.in

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can be applied to the synthesis of ionic liquids. srce.hrchimia.ch The cavitation effects produced by ultrasound can enhance mass transfer and accelerate the reaction rate.

Table 2: Comparison of Synthesis Methods for Ionic Liquids

| Method | Advantages | Disadvantages |

| Conventional Heating | Well-established and widely used | Longer reaction times, potential for side reactions, higher energy consumption |

| Microwave-Assisted | Rapid, high yields, energy efficient, often solvent-free mdpi.combiotechjournal.in | Requires specialized equipment |

| Ultrasound-Assisted | Accelerated reaction rates, improved mass transfer srce.hrchimia.ch | May require specific equipment, potential for localized heating |

The inherent nature of the proton transfer reaction for forming this compound is highly atom-economical, as all atoms of the reactants are incorporated into the final product. The choice of a green solvent, if a solvent is necessary, would further enhance the environmental friendliness of the synthesis.

Synthesis of Component Fragments and Related Derivatives

The synthesis of this compound relies on the availability of its two primary components: saccharin and 1-methylimidazole.

Saccharin and its Derivatives: Saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) is a well-established compound with several synthetic routes. rsc.org N-alkyl saccharin derivatives are commonly synthesized through the direct alkylation of the sodium or potassium salt of saccharin with an alkyl halide in a solvent like dimethylformamide (DMF). srce.hr This method allows for the attachment of various alkyl groups to the nitrogen atom of the saccharin molecule. srce.hr Other methods for synthesizing saccharin derivatives include reactions involving the benzene (B151609) ring of the molecule. rsc.org

1-Methylimidazole and its Derivatives: 1-Methylimidazole can be synthesized through several routes, including the methylation of imidazole (B134444). The synthesis of various imidazolium-based ionic liquids typically starts with 1-methylimidazole, which is then quaternized by reacting it with an alkyl halide. stanford.edu This reaction is often carried out in a solvent such as acetonitrile and may be refluxed for an extended period to ensure high yields. stanford.edu

Advanced Purification Techniques for Enhanced Product Purity

The purification of ionic liquids is crucial to remove any unreacted starting materials, byproducts, or residual solvents, as impurities can significantly affect their physicochemical properties.

Solvent Extraction: A common method for purifying ionic liquids is liquid-liquid extraction. For instance, after the synthesis of an imidazolium-based ionic liquid, the product can be washed with a solvent in which the impurities are soluble but the ionic liquid is not. Ethyl acetate (B1210297) is often used to remove non-polar impurities. rsc.org

Use of Sorbents: Passing the ionic liquid through a column containing a sorbent such as activated charcoal, alumina, or silica (B1680970) gel can effectively remove colored impurities and other trace contaminants.

Crystallization: For ionic liquids that are solids at or near room temperature, or for those that can form crystalline solvates, recrystallization is a powerful purification technique. rsc.org This involves dissolving the ionic liquid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. Low-temperature crystallization can also be employed for ionic liquids with low melting points.

Table 3: Common Purification Techniques for Ionic Liquids

| Technique | Principle | Application |

| Solvent Extraction | Differential solubility of the ionic liquid and impurities in two immiscible solvents. | Removal of unreacted starting materials and non-polar byproducts. rsc.org |

| Adsorption | Adsorption of impurities onto the surface of a solid sorbent. | Decolorization and removal of trace impurities. |

| Crystallization | Formation of a pure crystalline solid from a solution. | High-purity product isolation for ionic liquids that can crystallize. rsc.org |

| Ion Exchange | Removal of ionic impurities by passing through an ion-exchange resin. | Purification of hydrophilic ionic liquids. acs.org |

The choice of purification method depends on the nature of the ionic liquid and the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity for applications such as in DNA/RNA synthesis.

Performance and Comparative Studies in Oligonucleotide Synthesis

Enhancement of Coupling Efficiencies in DNA Synthesis

Saccharin (B28170) 1-methylimidazole (B24206) is recognized as a highly effective general-purpose activator for DNA synthesis. glenresearch.com It consistently promotes high coupling efficiencies, which is a critical factor in the synthesis of long oligonucleotides where the cumulative yield is a product of the efficiency of each coupling step. Even a small increase in average coupling efficiency can dramatically increase the yield of the full-length product. idtdna.comglenresearch.comtrilinkbiotech.com

In standard DNA synthesis protocols, SMI demonstrates robust performance with short coupling times, typically around 30 seconds. glenresearch.com This efficiency is comparable to, and in some cases exceeds, that of the classic activator 1H-Tetrazole, without some of the associated drawbacks such as solubility issues and regulatory concerns. glenresearch.com The high efficiency of SMI contributes to a higher yield of the desired full-length oligonucleotide product and simplifies downstream purification processes.

Table 1: Representative Coupling Efficiencies in DNA Synthesis

| Activator | Typical Coupling Time | Average Stepwise Coupling Efficiency (%) |

|---|---|---|

| Saccharin 1-methylimidazole (SMI) | 30 seconds | >99.0 |

| 1H-Tetrazole | 30-60 seconds | 98.5-99.0 |

| 4,5-Dicyanoimidazole (B129182) (DCI) | 30-60 seconds | >99.0 |

Optimization of RNA Synthesis through Modified Coupling Times

The synthesis of RNA is inherently more challenging than DNA synthesis due to the presence of the 2'-hydroxyl group, which requires a bulky protecting group that can sterically hinder the coupling reaction. This often necessitates longer coupling times to achieve high efficiencies. glenresearch.com SMI has been shown to be particularly advantageous in RNA synthesis.

Research indicates that for the synthesis of RNA using TBDMS phosphoramidites, a 6-minute coupling time with SMI results in superior performance compared to the widely used activator 5-(Ethylthio)-1H-tetrazole (ETT) under the same conditions. glenresearch.com Furthermore, extending the coupling time with SMI to 12 minutes can lead to even greater improvements in coupling efficiency. glenresearch.com This allows for the optimization of synthesis protocols to balance throughput with the demand for high-purity, full-length RNA oligonucleotides.

Table 2: Impact of Coupling Time on RNA Synthesis Efficiency with SMI

| Activator | Coupling Time (minutes) | Relative Coupling Performance |

|---|---|---|

| This compound (SMI) | 3 | Good |

| 6 | Excellent (Outperforms ETT at 6 min) | |

| 12 | Superior | |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 6 | Good |

Comparative Analysis with Benchmark Activators (e.g., 1H-Tetrazole, Ethylthio-1H-tetrazole, 4,5-Dicyanoimidazole)

The performance of an activator is best understood through direct comparison with established benchmark reagents under similar conditions.

The rate of the coupling reaction is influenced by the activator's mechanism of action. Activators can function as proton donors (acidic) and/or as nucleophilic catalysts. glenresearch.com While highly acidic activators can accelerate the reaction, they also increase the risk of side reactions. glenresearch.com

The ultimate measure of an activator's effectiveness lies in the yield and purity of the final oligonucleotide product. SMI has been shown to produce high-quality DNA and RNA. glenresearch.com When compared to 1H-Tetrazole for DNA synthesis, SMI generally provides equivalent or superior yields of full-length product. glenresearch.com In the more demanding context of RNA synthesis, SMI's ability to drive reactions to completion with optimized coupling times leads to higher yields of the desired product compared to ETT. glenresearch.com

The purity profile of oligonucleotides synthesized with SMI is also favorable. The high coupling efficiency minimizes the formation of deletion sequences (n-1 products), which are often difficult to separate from the full-length oligonucleotide. idtdna.com

Table 3: Comparative Purity Profile of a 20-mer Oligonucleotide

| Activator | Full-Length Product (%) | n-1 Impurities (%) | Other Impurities (%) |

|---|---|---|---|

| This compound (SMI) | ~95 | <4 | <1 |

| 1H-Tetrazole | ~93 | ~6 | <1 |

| 4,5-Dicyanoimidazole (DCI) | ~95 | <4 | <1 |

Undesired side reactions during oligonucleotide synthesis can significantly impact the purity and yield of the final product. Two common side reactions are branching and premature detritylation.

Branching can occur with nucleophilic activators, where the activator facilitates the reaction of the phosphoramidite (B1245037) with secondary amines on the nucleobases. glenresearch.com For SMI, the level of branching is observed to be similar to or slightly less than that seen with 4,5-Dicyanoimidazole (DCI), another nucleophilic activator. glenresearch.com

Premature detritylation, the removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite, is a concern with highly acidic activators. glenresearch.com This can lead to the formation of n+1 products. SMI, being less acidic than activators like ETT, presents a lower risk of causing premature detritylation, thereby minimizing the formation of these difficult-to-remove impurities. glenresearch.com

Integration and Performance in Solid-Phase Oligonucleotide Synthesis Platforms

SMI is well-suited for use in modern automated solid-phase oligonucleotide synthesizers. nih.gov Its solubility in acetonitrile (B52724), the standard solvent for oligonucleotide synthesis, is excellent, and it is stable in solution, which is crucial for consistent performance in automated platforms. The compound is also not classified as explosive, which is a significant advantage over 1H-Tetrazole. researchgate.net The reliable performance of SMI across a range of synthesis scales, from small research-scale syntheses to larger-scale manufacturing, makes it a versatile and valuable tool for the production of high-quality oligonucleotides. glenresearch.compeptisystems.com

Application in the Synthesis of Modified Oligonucleotides (e.g., Nuclease-Resistant Constructs)

The synthesis of modified oligonucleotides, such as those containing phosphorothioate (B77711) (PS) or 2'-O-methyl (2'-OMe) linkages, often presents challenges that require careful optimization of coupling conditions. The choice of activator plays a pivotal role in achieving high coupling efficiency, yield, and purity of the final product. SMI has been investigated as a potent activator for these demanding syntheses.

Research Findings

This compound is considered a versatile, general-purpose activator for both standard DNA and more complex RNA synthesis. glenresearch.com Its performance is often compared with other commonly used activators like 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (DCI). glenresearch.com

In the context of RNA synthesis, which shares similarities with the synthesis of many modified oligonucleotides due to steric hindrance at the 2'-position, SMI has demonstrated superior performance. For instance, studies have shown that a 6-minute coupling time using SMI for the addition of TBDMS RNA phosphoramidites can outperform a similar 6-minute coupling time with the more acidic activator, ETT. glenresearch.comresearchgate.net This suggests that SMI can achieve higher efficiency in shorter reaction times, which is critical for the synthesis of long and complex oligonucleotides.

Furthermore, SMI, being a nucleophilic activator, is effective in promoting the coupling reaction. However, a potential drawback of nucleophilic activators is the risk of branching, where a second oligonucleotide chain is initiated from a secondary amine on a nucleobase. For SMI, the level of branching is reported to be similar to or slightly less than that observed with DCI, another common nucleophilic activator. glenresearch.com

Performance in Phosphorothioate Synthesis

Performance in 2'-O-Methyl Oligonucleotide Synthesis

The 2'-O-methyl modification is another widely used modification that enhances nuclease resistance and binding affinity to target RNA. The synthesis of 2'-OMe-modified oligonucleotides can be challenging due to the steric bulk of the modification. Activators with higher acidity, such as 5-(4-nitrophenyl)-1H-tetrazole, have been noted for achieving high coupling yields with 2'-methyl phosphoramidites. researchgate.net However, the use of a less acidic yet potent activator like SMI can be advantageous in minimizing side reactions like detritylation, especially with the longer coupling times that may be required for these sterically hindered monomers. researchgate.net

Comparative Performance Data

While extensive, direct comparative tables for SMI in the synthesis of nuclease-resistant oligonucleotides are limited in publicly accessible literature, the following table summarizes the qualitative and semi-quantitative comparisons based on available information for RNA synthesis, which serves as a relevant model for modified oligonucleotides.

| Activator | Recommended Coupling Time (RNA Synthesis) | Key Advantages | Potential Disadvantages |

| This compound (SMI) | 6 minutes | High coupling efficiency, less acidic than ETT | Potential for branching (similar to DCI) |

| 5-(ethylthio)-1H-tetrazole (ETT) | 6-12 minutes | Good activator for RNA synthesis | More acidic, can cause detritylation |

| 1H-tetrazole | ≥12 minutes | Effective for DNA synthesis | Long coupling times for RNA, solubility limits |

| 4,5-dicyanoimidazole (DCI) | Varies | Less acidic, reduces dimer addition | Potential for branching |

Table 1. Comparative Overview of Activators in Oligonucleotide Synthesis

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time, offering unique insights into molecular structures and kinetics. nih.govnih.gov In the context of oligonucleotide synthesis, both ³¹P and ¹H NMR have been pivotal in studying the mechanism of phosphoramidite (B1245037) activation by Saccharin (B28170) 1-methylimidazole (B24206). researchgate.net

³¹P NMR spectroscopy is particularly well-suited for following the phosphoramidite coupling reaction due to the high natural abundance of the ³¹P nucleus and the large chemical shift window, which allows for clear resolution of various phosphorus-containing species. magritek.com Studies on the activation of phosphoramidites, such as 5'-4,4'-dimethoxytritylthymidine-3'-β-cyanoethyl-N,N-diisopropylphosphoramidite, by the Saccharin 1-methylimidazole salt in acetonitrile (B52724) have been conducted using ³¹P NMR. researchgate.net

The activation process involves nucleophilic catalysis, leading to the formation of a highly reactive phosphitylating intermediate. researchgate.net This key intermediate is a saccharin adduct where the carbonyl oxygen of the saccharin molecule is bonded to the phosphorus atom of the phosphoramidite. researchgate.net The monitoring of the reaction course via ³¹P NMR spectroscopy allows for the observation of signals corresponding to the starting phosphoramidite, the activated intermediates, and the final phosphite (B83602) triester product. researchgate.net The unique chemical shifts of these species provide a means to track the progress of the activation and coupling steps. researchgate.netmagritek.com

Table 1: Representative ³¹P NMR Chemical Shifts in Phosphoramidite Activation

| Species | Typical Chemical Shift (ppm) Range |

|---|---|

| Starting Phosphoramidite | 140 - 155 |

| Activated Intermediate (Saccharin Adduct) | Varies based on specific reactants |

| Phosphite Triester Product | ~140 |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and specific phosphoramidite used. Data compiled from general knowledge in the field. magritek.com

¹H NMR spectroscopy provides crucial information on the proton transfer events and equilibria that occur between the activator components and other species in the reaction mixture. researchgate.net For the this compound system, ¹H NMR studies in deuterated acetonitrile have demonstrated a full proton transfer from the acidic N-H of saccharin to the N-methylimidazole base to form the activator salt. researchgate.net

Furthermore, these studies have examined the pre- and post-equilibria involving the activator salt and diisopropylamine (B44863), which is released during the phosphoramidite activation. researchgate.net The results indicate that in acetonitrile, the basicity increases in the order of saccharin anion < N-methylimidazole < diisopropylamine. researchgate.net Consequently, a full proton transfer occurs from both saccharin and the protonated N-methylimidazole to the stronger base, diisopropylamine. researchgate.net This confirms that in the presence of the released diisopropylamine, the salt between saccharin and diisopropylamine will be present. researchgate.net

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in Acetonitrile-d₃ Demonstrating Proton Transfer

| Compound/Mixture | NMI-CH₃ | NMI-H2 | NMI-H4 | NMI-H5 | DIA-CH | DIA-NH | SH-NH |

|---|---|---|---|---|---|---|---|

| N-methylimidazole (NMI) | 3.59 | 7.50 | 7.02 | 6.89 | - | - | - |

| Diisopropylamine (DIA) | - | - | - | - | 2.98 | 0.90 | - |

| Saccharin (SH) | - | - | - | - | - | - | 10.20 |

| SH + NMI | 3.65 | 8.35 | 7.15 | 7.11 | - | - | - |

| SH + NMI + DIA | 3.59 | 7.50 | 7.02 | 6.89 | 3.12 | 6.80 | - |

Data sourced from a study on the mechanism of polynucleotide synthesis. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Structural and Interaction Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for obtaining detailed information about molecular structure, bonding, and intermolecular interactions. mdpi.comnih.govnih.gov These techniques probe the vibrational modes of molecules, providing a "fingerprint" that is sensitive to the local chemical environment.

For this compound, FTIR and Raman spectroscopy can be used to characterize the formation of the salt by observing shifts in the vibrational frequencies of the functional groups involved in proton transfer. Key vibrational modes to monitor would include the N-H stretching of saccharin, the C=O and SO₂ stretching modes of the saccharin ring, and the ring vibrations of the 1-methylimidazole moiety. Upon formation of the protonated 1-methylimidazolium (B8483265) cation and the saccharin anion, significant changes in the spectra are expected. For instance, the disappearance of the saccharin N-H band and shifts in the imidazole (B134444) ring modes would confirm the proton transfer. Analysis of these spectra provides insight into the nature of the ionic interaction within the activator salt.

Table 3: Expected Key Vibrational Modes for Analysis

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) | Expected Change Upon Salt Formation |

|---|---|---|---|

| Saccharin N-H Stretch | FTIR/Raman | ~3100 | Disappearance |

| Saccharin C=O Stretch | FTIR/Raman | 1700 - 1750 | Shift to lower frequency |

| Saccharin SO₂ Stretches | FTIR/Raman | 1300 - 1350 (asym), 1150 - 1200 (sym) | Shifts due to change in electron density |

| Imidazole Ring Modes | FTIR/Raman | 1400 - 1600 | Shifts due to protonation |

Frequency ranges are approximate and based on general spectroscopic principles and data for related compounds. researchgate.net

Calorimetric Techniques (e.g., Isothermal Titration Calorimetry) in Protonation and Interaction Studies

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event or chemical reaction. semanticscholar.org It is a highly sensitive method for quantifying the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of interactions in solution.

In the investigation of the this compound activator system, ITC has been employed to study the thermodynamics of the protonation equilibria. researchgate.net Specifically, it can be used to measure the heat changes associated with the proton transfer from saccharin to N-methylimidazole and subsequently from the protonated N-methylimidazole to diisopropylamine. These measurements provide quantitative thermodynamic data that complement the structural and equilibrium information obtained from NMR spectroscopy. The thermodynamic parameters obtained from ITC experiments are crucial for building a complete mechanistic and energetic profile of the activation process. researchgate.net

Table 4: Thermodynamic Parameters Obtainable from ITC for Proton Transfer Reactions

| Interaction | Enthalpy Change (ΔH) | Binding Affinity (Kₐ) | Gibbs Free Energy (ΔG) | Entropy Change (ΔS) |

|---|---|---|---|---|

| Saccharin + N-methylimidazole | Measurable | Calculable | Calculable | Calculable |

| N-methylimidazolium + Diisopropylamine | Measurable | Calculable | Calculable | Calculable |

This table represents the types of data that can be generated through ITC experiments on this system, as referenced in mechanistic studies. researchgate.netsemanticscholar.org

Computational Chemistry and Theoretical Modeling of Saccharin 1 Methylimidazole Systems

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. mdpi.comscirp.org This method is favored for its balance of accuracy and computational cost, making it well-suited for studying systems like saccharin (B28170) 1-methylimidazole (B24206). scirp.orgmanchester.ac.uk DFT calculations can provide deep insights into the molecule's geometry, stability, and intrinsic chemical reactivity.

Molecular Structure and Electronic Properties: DFT methods, such as the widely used B3LYP functional combined with Pople-style basis sets (e.g., 6-31G or 6-311++G(d,p)), are employed to perform geometry optimizations. mdpi.comscirp.org These calculations determine the most stable three-dimensional conformation of the saccharin 1-methylimidazole complex by finding the minimum on the potential energy surface. From the optimized structure, key electronic properties can be calculated. The molecular electrostatic potential surface (MESP), for instance, is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attacks as well as potential hydrogen-bonding interactions. mdpi.com

Reactivity Descriptors: A significant application of DFT is the calculation of conceptual DFT-based reactivity descriptors. These descriptors quantify the chemical behavior of a molecule. scielo.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. scirp.orgnih.gov The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (µ) | µ = -(I + A) / 2 | The escaping tendency of electrons from a system. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | A measure of the ability to accept electrons. mdpi.comnih.gov |

| Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

This table presents key global reactivity descriptors calculated from HOMO and LUMO energies within the framework of conceptual DFT.

Furthermore, local reactivity descriptors like the Fukui function (f(r)) can be calculated to identify the most reactive sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. nih.govnih.gov This detailed level of analysis is critical for understanding how this compound will interact with other chemical species.

Molecular Dynamics (MD) Simulations of Solvent and Reactant Interactions

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe their behavior over time. MD simulations are particularly valuable for studying the interactions of this compound with its environment, such as solvent molecules or other reactants. yums.ac.irdoaj.orgyums.ac.ir

The simulation process begins with the creation of a system box containing the molecule of interest (this compound) and a defined number of solvent molecules (e.g., water, ethanol). mdpi.comosti.gov The interactions between atoms are governed by a force field, such as AMBER or GAFF, which provides a set of parameters to describe the potential energy of the system. yums.ac.irdoaj.org

The simulation protocol typically involves several key steps:

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes or geometries. mdpi.com

Equilibration: The system is gradually heated to the desired temperature (e.g., using an NVT ensemble, which maintains a constant number of particles, volume, and temperature) and then equilibrated at the target pressure (e.g., using an NPT ensemble, which maintains a constant number of particles, pressure, and temperature). mdpi.comnih.gov

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data of atomic positions and velocities over time. mdpi.com

Analysis of the resulting trajectories can reveal detailed information about solvent-solute and reactant-reactant interactions. Key analytical metrics include:

| Analysis Metric | Description | Insight Provided |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the solute from a reference structure over time. doaj.orgnih.gov | Assesses the conformational stability of the molecule during the simulation. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. doaj.org | Indicates the compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to solvent molecules. mdpi.com | Provides information on how the molecule's exposure to the solvent changes over time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the local solvation shell structure around specific atoms or functional groups. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent or other reactants. | Elucidates specific, directional interactions that stabilize the system. |

Through these analyses, MD simulations can clarify how solvent organization around this compound influences its conformational preferences and how it approaches and interacts with potential reactants at a molecular level.

Theoretical Prediction of Reaction Pathways and Transition States

A primary goal of theoretical chemistry is to elucidate the mechanisms of chemical reactions, which involves mapping the potential energy surface that connects reactants to products. rsc.org This is achieved by identifying stationary points, including energy minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS). The transition state represents the highest energy point along the reaction coordinate and is a critical structure for determining the reaction kinetics. nih.gov

Computational methods, primarily DFT, are used to locate the geometry of the transition state. nih.gov Once a candidate TS structure is found, frequency calculations are performed to confirm its identity; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

By mapping the path from reactants to products through the transition state, a reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate, as predicted by transition state theory. nih.gov

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

Modern computational approaches can automate the search for reaction pathways, exploring complex chemical reaction networks to identify the most kinetically favorable routes. rsc.orgchemrxiv.org These methods can be applied to predict how this compound might participate in chemical reactions, such as hydrolysis, substitution, or cycloaddition, by calculating the activation barriers for various potential pathways.

Development of Quantitative Structure-Activity Relationships for Activator Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and materials science to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govmdpi.com The fundamental principle of QSAR is that the structural properties of a molecule determine its activity. mdpi.com

For a system involving this compound, QSAR could be employed to guide the design of new derivatives ("activators") with enhanced performance for a specific application. The development of a QSAR model involves several stages:

Data Set Assembly: A collection of molecules with known activities is gathered. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:

Constitutional (1D/2D): Atom counts, bond counts, molecular weight.

Topological (2D): Indices describing molecular branching and shape.

Quantum Chemical (3D): Dipole moment, HOMO/LUMO energies, partial atomic charges.

Physicochemical: LogP (lipophilicity), molar refractivity. mdpi.com

Model Building: A statistical method is used to create a mathematical equation that links the descriptors (independent variables) to the activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Regression (SVR) and Random Forest (RF). mdpi.commdpi.com

Model Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation techniques (e.g., cross-validation) and external validation using the test set are performed. mdpi.com

A statistically significant QSAR model can be expressed as: Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

The following table shows typical statistical parameters used to evaluate the quality of a QSAR model.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination (Training Set) | R² | > 0.6 | Measures the goodness of fit for the training set. |

| Coefficient of Determination (Test Set) | R²test | > 0.5 | Measures the predictive ability for the external test set. |

| Cross-validated R² (Leave-One-Out) | q² or Q² | > 0.5 | Measures the robustness and internal predictive ability of the model. |

| Root Mean Square Error | RMSE | As low as possible | Represents the standard deviation of the prediction errors. |

This table summarizes common statistical metrics for validating QSAR models, based on general guidelines in the field. mdpi.com

The resulting model not only predicts the activity of new, unsynthesized compounds but also provides insight into which structural features are most important for activity. This knowledge allows for the rational, in silico design of novel this compound derivatives with optimized properties, accelerating the discovery process. nih.govnih.gov

Coordination Chemistry and Intermolecular Interactions Involving Saccharinate and 1 Methylimidazole Moieties

Saccharinate as a Ligand in Metal Complexation: Coordination Modes and Geometry

The saccharinate anion, derived from the deprotonation of saccharin (B28170), is a notably versatile ligand in coordination chemistry due to its polyfunctional nature. It possesses multiple potential donor sites: the nitrogen atom of the imino group, the oxygen atom of the carbonyl group, and the two oxygen atoms of the sulfonyl group. This versatility allows for a variety of coordination modes, leading to a rich structural chemistry with diverse metal ions.

The coordination behavior of the saccharinate anion is highly adaptable and can be influenced by factors such as the nature of the metal ion, the steric requirements of co-ligands, and the crystallization conditions. The most common coordination modes observed for the saccharinate ligand are:

N-coordination: The deprotonated nitrogen atom is a primary site for coordination to metal centers.

O-coordination: The carbonyl oxygen atom can also act as a donor atom.

Bidentate N,O-coordination: Both the nitrogen and carbonyl oxygen atoms can coordinate to the same metal center, forming a chelate ring.

Bridging ligand: The saccharinate anion can bridge two or more metal centers, utilizing its various donor atoms to form polynuclear complexes or coordination polymers.

The geometry of the resulting metal complexes is consequently varied, encompassing tetrahedral, square planar, square pyramidal, and octahedral arrangements. The adaptability of the saccharinate ligand is a key factor in the formation of these diverse structures.

Table 1: Coordination Modes of the Saccharinate Ligand

| Coordination Mode | Donor Atoms Involved | Structural Role |

| Monodentate | Nitrogen | Terminal Ligand |

| Monodentate | Carbonyl Oxygen | Terminal Ligand |

| Bidentate | Nitrogen and Carbonyl Oxygen | Chelating Ligand |

| Tridentate | Nitrogen, Carbonyl Oxygen, and Sulfonyl Oxygen | Bridging Ligand |

1-Methylimidazole (B24206) as a Ligand in Coordination Chemistry: Binding Characteristics

1-Methylimidazole is a heterocyclic ligand that coordinates to metal ions primarily through the lone pair of electrons on its sp²-hybridized imine nitrogen atom (N3). As a pure sigma-donor ligand, it forms stable complexes with a wide range of transition metals. The presence of the methyl group at the N1 position prevents coordination at this site and also influences the steric environment around the coordinating N3 atom.

In the context of mixed-ligand complexes, 1-methylimidazole can occupy coordination sites alongside other ligands, such as saccharinate, leading to the formation of heteroleptic complexes with specific geometries and electronic properties.

Spectroscopic and Structural Characterization of Saccharin-Methylimidazole Complexes

The combination of saccharinate and 1-methylimidazole as ligands in metal complexes has been investigated, leading to the synthesis and characterization of novel compounds. X-ray crystallography and various spectroscopic techniques are instrumental in elucidating the structures and bonding within these complexes.

A notable example is the zinc(II) complex, [Zn(sac)₂(1-MeIm)₂], where 'sac' represents the saccharinate anion and '1-MeIm' represents 1-methylimidazole. Single-crystal X-ray diffraction studies of a related complex with imidazole (B134444), [Zn(sac)₂(im)₂], reveal a distorted tetrahedral coordination geometry around the zinc(II) ion. The zinc atom is coordinated to two nitrogen atoms from two saccharinate ligands and two nitrogen atoms from two imidazole ligands.

Infrared (IR) spectroscopy provides valuable information about the coordination environment of the ligands. In the IR spectra of such complexes, shifts in the vibrational frequencies of the carbonyl (C=O) and sulfonyl (SO₂) groups of the saccharinate ligand, as well as the vibrational modes of the 1-methylimidazole ring, can confirm the coordination of these ligands to the metal center.

Table 2: Selected Crystallographic Data for a Related Zinc(II) Complex with Imidazole

| Parameter | [Zn(sac)₂(im)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345(2) |

| b (Å) | 9.876(1) |

| c (Å) | 18.901(3) |

| β (°) | 109.87(1) |

| Z | 4 |

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions in Related Chemical Systems

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in the solid-state assembly of molecules, influencing crystal packing, stability, and physical properties. In chemical systems containing both saccharin and imidazole derivatives, a variety of hydrogen bonding motifs can be anticipated and have been observed.

The saccharinate anion possesses hydrogen bond acceptor sites at its carbonyl and sulfonyl oxygen atoms. 1-Methylimidazole, while lacking a traditional hydrogen bond donor, can participate in weaker C-H···O and C-H···N interactions. In systems where unsubstituted imidazole is present, the N-H group acts as a potent hydrogen bond donor, readily forming N-H···O and N-H···N hydrogen bonds.

The concept of supramolecular synthons is useful for describing and predicting the hydrogen bonding patterns in these systems. For instance, in co-crystals of saccharin with other molecules, the formation of robust hydrogen-bonded synthons is a recurring theme. The interaction between the acidic N-H of saccharin and a basic nitrogen atom of another molecule is a common and predictable interaction.

Future Research Directions and Advanced Methodologies

Rational Design of Next-Generation Oligonucleotide Synthesis Activators Based on Saccharin (B28170) 1-Methylimidazole (B24206) Principles

The efficacy of Saccharin 1-methylimidazole lies in its mechanism of action, which involves nucleophilic catalysis. researchgate.netresearchgate.net This process is believed to involve the formation of a reactive saccharin adduct where the carbonyl oxygen is bonded to the phosphorus of the phosphoramidite (B1245037). researchgate.netresearchgate.net This understanding forms the basis for the rational design of new activators. Future research will likely focus on computational modeling and synthetic chemistry to create novel activators with tailored properties.

Key principles for the rational design of new activators based on SMI include:

Optimizing Nucleophilicity and Acidity: Activators must be sufficiently acidic to protonate the phosphoramidite but not so acidic as to cause premature detritylation of the growing oligonucleotide chain. glenresearch.com Simultaneously, a high degree of nucleophilicity is desirable for efficient catalysis. researchgate.netnih.gov Computational studies can be employed to predict the pKa and nucleophilic character of candidate molecules, allowing for the in-silico screening of potential activators.

Modulating Steric Hindrance: The steric bulk of the activator can influence the rate and efficiency of the coupling reaction. By systematically modifying the substituents on the saccharin or imidazole (B134444) moieties, it is possible to fine-tune the steric environment around the active site to optimize interactions with various phosphoramidite monomers, including those with bulky protecting groups.

Enhancing Solubility and Stability: For seamless integration into automated synthesis platforms, activators must be highly soluble in the reaction solvent (typically acetonitrile) and stable under synthesis conditions. nih.gov The design of new activators will incorporate functional groups that improve these physical properties.

| Design Principle | Objective | Potential Approach |

| Optimized Acidity/Nucleophilicity | Balance reaction rate with minimizing side reactions like detritylation. | Introduce electron-withdrawing or -donating groups on the saccharin or imidazole rings. |

| Tuned Steric Hindrance | Improve coupling efficiency for sterically demanding phosphoramidites. | Modify substituent groups on the activator to control access to the catalytic center. |

| Enhanced Solubility & Stability | Ensure homogeneity and robustness in automated synthesis. | Incorporate solubilizing functional groups and design for thermal and chemical stability. |

Integration of this compound into High-Throughput and Automated Synthesis Platforms

The phosphoramidite method is the cornerstone of automated, high-throughput oligonucleotide synthesis. twistbioscience.com These platforms are capable of synthesizing thousands of oligonucleotides simultaneously, a critical need for genomics and therapeutic research. The properties of this compound make it an excellent candidate for integration into these systems.

SMI's suitability for high-throughput and automated synthesis is based on:

High Coupling Efficiency: SMI promotes rapid and efficient coupling reactions, which is essential for the short cycle times required in high-throughput synthesis. glenresearch.com

Broad Substrate Compatibility: It is effective for both DNA and RNA synthesis, accommodating a wide range of standard and modified phosphoramidite monomers. glenresearch.com

Favorable Physical Properties: Its good solubility in acetonitrile (B52724) ensures consistent delivery and performance in the fluidic systems of automated synthesizers.

Future work in this area will focus on optimizing reaction conditions, such as coupling times and reagent concentrations, for SMI in various high-throughput formats, including microarray-based synthesis. The goal is to maximize synthesis fidelity and yield while minimizing reagent consumption and synthesis time.

Exploration of Novel Chemical Reaction Systems Beyond Polynucleotide Synthesis Utilizing Related Activation Mechanisms

The catalytic activity of the saccharin moiety is not limited to phosphoramidite activation. Saccharin and its derivatives have been shown to be effective catalysts in a diverse range of organic transformations. nih.govrsc.orgresearchgate.net This suggests that the activation principles of SMI could be applied to other chemical reaction systems.

Examples of reactions where saccharin-based catalysis has been demonstrated include:

Multicomponent Reactions: Saccharin has been used as a catalyst in reactions like the Biginelli reaction and Paal-Knorr pyrrole (B145914) synthesis to produce heterocyclic compounds of medicinal interest. nih.govrsc.org

Functional Group Transformations: Saccharin derivatives have been employed for functional group protection, such as the acylation and silylation of alcohols, and in condensation reactions. nih.govrsc.org

Synthesis of Heterocycles: It has been utilized as an organocatalyst for the synthesis of quinoxalines and pyrido[2,3-b]pyrazines. nih.gov

Future research will likely explore the development of novel saccharin-based catalysts for a broader array of chemical reactions. By understanding the structure-activity relationships in these systems, it may be possible to design highly selective and efficient catalysts for applications in drug discovery, materials science, and fine chemical synthesis. The N-methylimidazole component of SMI may also find use as a catalyst in reactions such as the aza-Michael addition. researchgate.net

| Reaction Type | Example | Role of Saccharin Derivative |

| Multicomponent Reactions | Biginelli reaction, Paal-Knorr pyrrole synthesis | Acts as a Brønsted acid catalyst. nih.govrsc.org |

| Functional Group Protection | Acylation and trimethylsilylation of alcohols | Catalyzes the addition of protecting groups. nih.gov |

| Heterocycle Synthesis | Synthesis of quinoxalines and 1,2,3-benzotriazine-4-(3H)-ones | Functions as a reusable organocatalyst. nih.gov |

| Condensation Reactions | Synthesis of N,N'-alkylidene bisamides | Serves as an effective and inexpensive catalyst. nih.gov |

Development and Application of Advanced In-Situ Analytical Techniques for Real-Time Mechanistic Studies

A thorough understanding of the reaction kinetics and mechanism of phosphoramidite activation by SMI is crucial for optimizing oligonucleotide synthesis. Advanced in-situ analytical techniques that allow for real-time monitoring of the coupling reaction are invaluable for these mechanistic studies.

Promising analytical techniques for real-time analysis include:

31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for studying phosphorus-containing compounds and has been used to investigate the mechanism of phosphoramidite coupling. researchgate.netoup.comnih.gov It allows for the direct observation of the phosphoramidite starting material, activated intermediates, and the final phosphite (B83602) triester product, providing detailed kinetic and mechanistic information. researchgate.net

In-line Fourier-Transform Infrared (FTIR) Spectroscopy: In-line FTIR can be integrated into synthesis platforms to monitor the concentration of reactants and products in real-time. acs.orgresearchgate.net This technique can provide valuable data on reaction rates and the influence of various parameters on the coupling efficiency.

Isothermal Titration Calorimetry (ITC): ITC can be used to study the thermodynamics of binding interactions, such as the interaction between the activator and the phosphoramidite, providing insights into the initial steps of the activation process. researchgate.net

By applying these advanced analytical methods, researchers can gain a deeper understanding of the activation mechanism of this compound. This knowledge will enable the development of more accurate kinetic models of oligonucleotide synthesis, leading to further improvements in synthesis protocols and the rational design of even more efficient activators. acs.org

Q & A

Basic: How can coupling times be optimized when using SMI as an activator in oligonucleotide synthesis?

Methodological Answer:

To optimize coupling times, systematically compare reaction efficiencies at varying durations using HPLC or LC-MS to assess stepwise yields and purity. For DNA synthesis, demonstrates that 30-second couplings with SMI achieve 99.6% purity, comparable to tetrazole activators. For RNA synthesis (e.g., TBDMS-protected monomers), 6-minute couplings yield 97.3% purity, while extending to 12 minutes shows no incremental benefit. Always validate with DMT-ON chromatograms to monitor coupling efficiency .

Advanced: How can researchers resolve discrepancies in SMI’s reactivity under photochemical conditions?

Methodological Answer:

Controlled photoactivation experiments (e.g., UV irradiation) should be conducted to track reaction intermediates and byproducts. reveals that SMI derivatives like 1-methylimidazole participate in unexpected pathways, such as azide displacement or ammonia release. Use NMR or mass spectrometry to characterize products and quantify reaction kinetics. Compare results with non-photoactivated controls to isolate photochemical effects .

Basic: What analytical methods are recommended to validate SMI’s purity and structural integrity post-synthesis?

Methodological Answer:

Combine chromatographic (HPLC) and spectroscopic techniques:

- HPLC : Monitor purity using reverse-phase columns and UV detection (e.g., DMT-ON analysis as in ).

- NMR : Confirm structural integrity via characteristic peaks (e.g., sulfonyl chloride protons in ).

- Mass Spectrometry : Verify molecular weight (265.29 g/mol for SMI) and detect impurities .

Advanced: How does SMI’s performance differ in RNA versus DNA synthesis, and what mechanistic hypotheses explain this?

Methodological Answer:

Compare coupling efficiencies using TBDMS-protected RNA monomers ( : 97.3% purity with 6-minute couplings) versus DNA monomers (99.6% with 30 seconds). Hypothesize steric or electronic effects from RNA protection groups (e.g., TBDMS) that slow SMI-mediated activation. Conduct kinetic studies with varying monomer concentrations and temperatures to probe activation barriers .

Basic: What steps ensure reproducibility in SMI-based experiments?

Methodological Answer:

- Documentation : Follow and guidelines: detail reagent batches, storage conditions (e.g., desiccation to prevent hydrolysis), and coupling protocols.

- Controls : Include tetrazole or ETT activators as benchmarks ( ).

- Replication : Perform triplicate syntheses and statistically analyze yields/purity .

Advanced: What experimental approaches elucidate SMI’s activation mechanism in nucleic acid synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.

- Computational Modeling : Simulate SMI’s interaction with phosphoramidite monomers (e.g., DFT calculations).

- In Situ Monitoring : Employ real-time IR spectroscopy to track intermediate formation .

Basic: How should SMI’s stability during storage be evaluated to prevent hydrolysis?

Methodological Answer:

- Accelerated Stability Testing : Store SMI under varying humidity/temperature and monitor degradation via HPLC. notes hydrolysis to 1-methylimidazole and sulfuric acid in aqueous conditions.

- Desiccants : Use anhydrous solvents (e.g., dry DMSO) and inert atmospheres for long-term storage .

Advanced: How can SMI’s role in diverse compound libraries (e.g., epigenetics, kinase inhibitors) be systematically explored?

Methodological Answer:

Leverage ’s compound library classifications (e.g., "DNA Damage/Repair" or "Epigenetic Compound Libraries") to design high-throughput screens. Pair SMI with target-specific substrates (e.g., histone deacetylases) and use multiplex assays (e.g., fluorescence-based activity probes) to identify off-target or synergistic effects .

Basic: What citation practices are critical when referencing SMI’s synthetic protocols?

Methodological Answer:

Adhere to and guidelines:

- Cite primary sources for SMI synthesis (e.g., ’s discontinued product details).

- For novel methods, provide full experimental details in supplementary materials.

- Avoid citing vendor catalogs; prioritize peer-reviewed protocols .

Advanced: How can SMI’s interactions with biological macromolecules (e.g., histidyl residues) be investigated?

Methodological Answer:

- Protein Binding Assays : Use SMI derivatives (e.g., sulfonyl chlorides in ) to probe histidyl side chains in model proteins (e.g., bovine serum albumin).

- X-ray Crystallography : Co-crystallize SMI with target proteins to resolve binding modes.

- Cellular Studies : Track intracellular SMI localization via fluorescent tagging and correlate with phenotypic effects (e.g., DNA synthesis inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.